molecular formula C10H12ClN3 B1395202 N,N-Diallyl-6-chloro-2-pyrazinamine CAS No. 1219967-34-6

N,N-Diallyl-6-chloro-2-pyrazinamine

Cat. No. B1395202
M. Wt: 209.67 g/mol
InChI Key: UNXOHGNCHRCUMS-UHFFFAOYSA-N
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Description

N,N-Diallyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 . It is used in scientific research due to its intriguing properties.


Molecular Structure Analysis

The molecular structure of N,N-Diallyl-6-chloro-2-pyrazinamine is defined by its molecular formula, C10H12ClN3 . The exact arrangement of these atoms and their bonds can be found in the molecule’s structural formula .


Chemical Reactions Analysis

While specific chemical reactions involving N,N-Diallyl-6-chloro-2-pyrazinamine are not available, a study on N- and C-diallyl monomers in radical polymerization provides insights into potential reaction mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diallyl-6-chloro-2-pyrazinamine are defined by its molecular structure. It has a molecular weight of 209.68 . More specific properties like boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

  • Field : Theoretical Chemistry

    • Application : The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated .
    • Methods : The study was carried out using density functional theory with B3LYP/6-311G (d) computations .
    • Results : The study found that the probability of homopolymerization is the highest in C-diallyl monomers. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .
  • Field : Polymer Science

    • Application : N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine copolymer (VEMEA) was synthesized by radical polymerization .
    • Methods : The synthesis was carried out in aqueous media using ammonium persulfate as an initiator .
    • Results : The viscosity of high molecular weight products was measured in aqueous 1 M NaCl solution and it was increased with increasing DADMAC amounts in the copolymer due to increasing positive charge .
  • Field : Polymer Science
    • Application : N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine copolymer (VEMEA) was synthesized by radical polymerization .
    • Methods : The synthesis was carried out in aqueous media using ammonium persulfate as initiator .
    • Results : The viscosity of high molecular weight products was measured in aqueous 1 M NaCl solution and it was increased with increasing DADMAC amounts in the copolymer due to increasing positive charge .

properties

IUPAC Name

6-chloro-N,N-bis(prop-2-enyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-8-12-7-9(11)13-10/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOHGNCHRCUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-6-chloro-2-pyrazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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